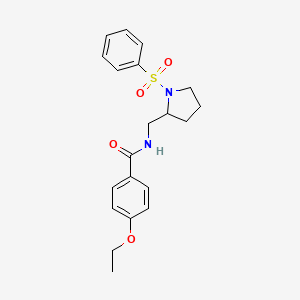

4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with an ethoxy group and a phenylsulfonyl-substituted pyrrolidine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for study in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the phenylsulfonyl-substituted pyrrolidine is synthesized separately and then coupled to the benzamide core. Common reagents used in these reactions include ethyl iodide for etherification and phenylsulfonyl chloride for the sulfonylation step. The final coupling reaction often employs a base such as sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce waste and improve the overall sustainability of the process.

Analyse Des Réactions Chimiques

Amide Bond Reactivity

The benzamide group participates in hydrolysis and coupling reactions:

Ethoxy Group Transformations

The 4-ethoxy substituent undergoes electrophilic and nucleophilic reactions:

Phenylsulfonyl-Pyrrolidine Reactivity

The sulfonamide and pyrrolidine moieties enable ring functionalization and sulfonyl group cleavage:

Cross-Coupling Reactions

The aromatic systems enable catalytic transformations under metal-mediated conditions:

Functionalization of the Methylene Linker

The methylene bridge between pyrrolidine and benzamide allows for further derivatization:

Key Mechanistic Insights:

-

The phenylsulfonyl group stabilizes the pyrrolidine ring against ring-opening under mild conditions but facilitates desulfonylation under strong acidic or reductive environments .

-

The ethoxy group directs electrophilic substitution to the meta position of the benzamide ring due to its para-activating nature .

-

Amide hydrolysis proceeds faster under acidic conditions compared to basic media, as observed in related benzamide systems .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

- Several studies have investigated the anticancer properties of compounds related to 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. For instance, derivatives incorporating pyrrolidine and sulfonamide moieties have shown promising results against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF7). In vitro studies indicated that these compounds can induce apoptosis and inhibit cell proliferation, outperforming standard chemotherapeutic agents like methotrexate .

2. Antimicrobial Properties

- Research has demonstrated that the compound exhibits antimicrobial activity against both bacterial and fungal strains. The mechanisms are thought to involve inhibition of key metabolic pathways in pathogens. For example, certain analogues have shown effectiveness comparable to established antibiotics against resistant strains of bacteria .

3. Enzyme Inhibition

- The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, particularly those related to cancer metabolism and pathogen survival. This includes targeting enzymes that are critical for the proliferation of tumor cells or the survival of infectious agents.

Case Study 1: Anticancer Evaluation

In a study published in Scientific Reports, researchers synthesized several benzamide derivatives, including those related to this compound. They evaluated their anticancer activities against HepG2 cells and found that certain derivatives exhibited significantly higher selectivity indices compared to methotrexate, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds derived from similar structures. The study reported that several benzamide derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use in treating infections caused by resistant bacteria .

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

- 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)aniline

- 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzoic acid

Uniqueness

4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and application.

Activité Biologique

4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, with the CAS number 887861-54-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supplemented by data tables for clarity.

The molecular formula of this compound is C20H24N2O4S, with a molecular weight of 388.5 g/mol. The structure includes a pyrrolidine ring and a phenylsulfonyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 887861-54-3 |

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 388.5 g/mol |

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Enzyme Inhibition : Similar benzamide derivatives have been shown to inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Receptor Modulation : Compounds with similar structures have been reported to interact with various receptors, including AT1 receptors, influencing blood pressure regulation and other physiological responses .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

In vitro studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds containing the phenylsulfonyl group have been associated with significant reductions in cell viability in various cancer cell lines .

Antimicrobial Properties

Research on related benzamide derivatives has demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is often linked to enhanced antibacterial effects due to its ability to mimic p-amino benzoic acid, a substrate for bacterial folate synthesis .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Enzyme Inhibition : A derivative with structural similarities was tested for its ability to inhibit DHFR. Results showed a significant reduction in enzyme activity, suggesting potential as an anticancer agent by disrupting nucleotide synthesis .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of a series of benzamide derivatives against resistant strains of bacteria, demonstrating potent activity that supports the hypothesis that structural modifications can enhance efficacy against pathogens .

Propriétés

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-26-18-12-10-16(11-13-18)20(23)21-15-17-7-6-14-22(17)27(24,25)19-8-4-3-5-9-19/h3-5,8-13,17H,2,6-7,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKFXAMALQFCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.